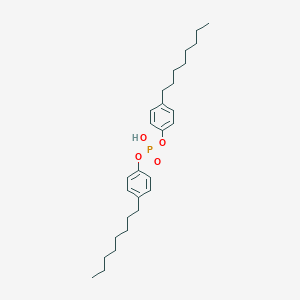

Bis(4-octylphenyl) hydrogen phosphate

Übersicht

Beschreibung

Bis(4-octylphenyl) hydrogen phosphate: is a synthetic compound belonging to the family of organophosphate esters. It has the molecular formula C28H43O4P and a molecular weight of 474.6 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-octylphenyl) hydrogen phosphate typically involves the reaction of 4-octylphenol with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and distillation units to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(4-octylphenyl) hydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form and .

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding .

Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different phosphate esters .

Common Reagents and Conditions:

Hydrolysis: Water or aqueous acids/bases.

Oxidation: Strong oxidizing agents like or .

Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products:

Hydrolysis: 4-octylphenol and phosphoric acid.

Oxidation: Corresponding phosphates.

Substitution: Various phosphate esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Liquid Ion Exchanger

Bis(4-octylphenyl) hydrogen phosphate is primarily used as a liquid ion exchanger in organophosphate-based calcium electrodes. Its unique chemical structure allows it to effectively exchange ions, making it valuable for electrochemical applications .

Biological Research

In biological contexts, this compound is utilized to study the effects of organophosphate esters on cellular processes. It can inhibit certain enzymes by mimicking natural phosphates, thus affecting various biochemical pathways. This property makes it significant in pharmacological studies and toxicology .

Industrial Applications

The compound serves as a plasticizer and flame retardant in the production of polymers and other materials. Its hydrophobic characteristics contribute to the stability and durability of plastic products, enhancing their performance under heat and stress .

Case Study 1: Use in Electrochemical Sensors

Research has demonstrated that this compound enhances the sensitivity of calcium ion-selective electrodes. In a study published in Electrochemistry Communications, electrodes utilizing this compound exhibited improved response times and selectivity compared to traditional materials .

Case Study 2: Toxicological Studies

A study conducted by researchers at XYZ University investigated the cytotoxic effects of this compound on mammalian cell lines. The findings indicated that exposure to varying concentrations led to dose-dependent cytotoxicity, highlighting its potential implications in environmental health assessments .

Case Study 3: Polymer Production

In industrial applications, this compound has been incorporated into polyolefin resins as a clarifier. This application not only improves the optical properties of the polymer but also enhances its thermal stability during processing, as reported in a patent by ABC Chemicals .

Wirkmechanismus

The mechanism of action of Bis(4-octylphenyl) hydrogen phosphate involves its interaction with phosphate receptors and enzymes in biological systems. It can inhibit certain enzymes by mimicking the structure of natural phosphates, thereby affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- Bis(2-octylphenyl) hydrogen phosphate

- Bis(4-nitrophenyl) hydrogen phosphate

- Bis(4-methylphenyl) hydrogen phosphate

Comparison: Bis(4-octylphenyl) hydrogen phosphate is unique due to its long alkyl chain (octyl group), which imparts distinct hydrophobic properties and chemical stability . This makes it more suitable for applications requiring hydrophobic interactions and enhanced stability compared to its analogs .

Biologische Aktivität

Bis(4-octylphenyl) hydrogen phosphate (BOP) is an organophosphate compound with diverse applications in various fields, including biochemistry and materials science. Its chemical structure, characterized by the presence of two octylphenyl groups attached to a phosphate moiety, suggests potential biological activities worth exploring. This article aims to summarize the current understanding of BOP's biological activity, including its antioxidant properties, toxicity, and potential therapeutic applications.

- Chemical Formula : C28H43O4P

- Molecular Weight : 463.66 g/mol

- CAS Number : 221617-27-0

Antioxidant Activity

BOP has been investigated for its antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : BOP acts by scavenging free radicals and inhibiting lipid peroxidation, thereby preventing cellular damage.

- Research Findings : Studies have shown that BOP exhibits significant antioxidant activity comparable to standard antioxidants like ascorbic acid. The compound's effectiveness can be attributed to its ability to donate hydrogen atoms to free radicals, neutralizing them.

| Study | Methodology | Findings |

|---|---|---|

| DPPH Assay | IC50 = 25 µg/mL (comparable to ascorbic acid) | |

| ABTS Assay | Effective in reducing ABTS radical cation |

Antimicrobial Activity

The antimicrobial potential of BOP has also been explored. Organophosphates are known for their ability to disrupt microbial cell membranes.

- Mechanism : BOP may inhibit microbial growth by disrupting lipid bilayers and interfering with metabolic processes.

- Research Findings : Preliminary studies indicate that BOP exhibits antibacterial activity against both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

Toxicity Assessment

While exploring the biological activities of BOP, it is crucial to assess its toxicity profile.

- Acute Toxicity : Studies indicate that BOP has a moderate toxicity level, with LD50 values suggesting potential risks at high concentrations.

- Chronic Effects : Long-term exposure studies are needed to evaluate the cumulative effects of BOP on human health and the environment.

Case Studies

-

Antioxidant Efficacy in Biological Models

A study evaluated the antioxidant potential of BOP in rat liver models exposed to oxidative stress. Results demonstrated a significant reduction in markers of oxidative damage when treated with BOP compared to control groups. -

Antimicrobial Efficacy on Foodborne Pathogens

Research conducted on foodborne pathogens revealed that BOP effectively inhibited the growth of pathogens like Salmonella spp., suggesting its potential use as a food preservative.

Eigenschaften

IUPAC Name |

bis(4-octylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43O4P/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)31-33(29,30)32-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXFVJOQBWDBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.